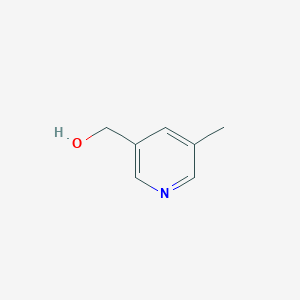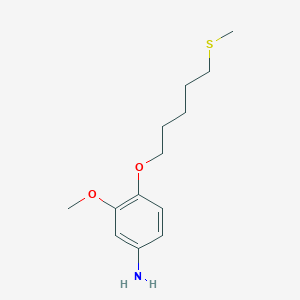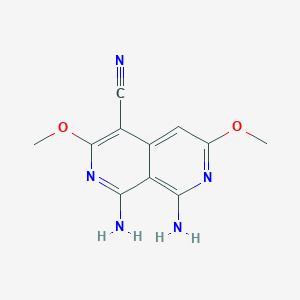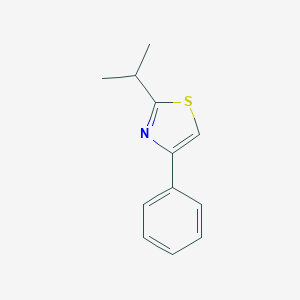
M-8-Heiap
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
M-8-Heiap is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
科学的研究の応用
M-8-Heiap has shown promising results in various scientific research applications, including:
1. Antimicrobial activity: M-8-Heiap has been shown to exhibit potent antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
2. Anticancer activity: M-8-Heiap has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells, making it a potential candidate for the development of new anticancer drugs.
3. Environmental remediation: M-8-Heiap has been shown to be effective in removing heavy metals from contaminated water, making it a potential candidate for the development of new environmental remediation technologies.
作用機序
The mechanism of action of M-8-Heiap is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress in target cells. This leads to DNA damage and cell death in cancer cells and antimicrobial activity against bacteria and fungi.
生化学的および生理学的効果
M-8-Heiap has been shown to have various biochemical and physiological effects, including:
1. Inhibition of bacterial and fungal growth: M-8-Heiap has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membrane integrity and inducing oxidative stress.
2. Induction of apoptosis: M-8-Heiap has been shown to induce apoptosis in cancer cells by activating various signaling pathways, including the p53 pathway.
3. Removal of heavy metals: M-8-Heiap has been shown to remove heavy metals from contaminated water by forming complexes with the metals and precipitating them out of solution.
実験室実験の利点と制限
M-8-Heiap has several advantages for lab experiments, including its simple synthesis method, potent antimicrobial and anticancer activity, and environmental remediation potential. However, there are also some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on M-8-Heiap, including:
1. Development of new antibiotics: M-8-Heiap has shown potent antimicrobial activity, making it a potential candidate for the development of new antibiotics to combat antibiotic-resistant bacteria.
2. Development of new anticancer drugs: M-8-Heiap has shown promising results in inducing apoptosis in cancer cells, making it a potential candidate for the development of new anticancer drugs.
3. Environmental remediation: M-8-Heiap has shown potential for removing heavy metals from contaminated water, making it a potential candidate for the development of new environmental remediation technologies.
Conclusion
M-8-Heiap is a novel compound that has shown promising results in various scientific research applications, including antimicrobial and anticancer activity and environmental remediation potential. While there are still some limitations and unknowns about its mechanism of action, further research on M-8-Heiap could lead to the development of new antibiotics, anticancer drugs, and environmental remediation technologies.
合成法
M-8-Heiap is synthesized by a simple and efficient method that involves the reaction of 8-hydroxyquinoline with maleimide in the presence of a catalyst. The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques, including NMR and mass spectrometry.
特性
CAS番号 |
110090-92-1 |
|---|---|
製品名 |
M-8-Heiap |
分子式 |
C16H22N5O8P |
分子量 |
443.35 g/mol |
IUPAC名 |
15-methoxy-21,21-dimethyl-15-oxo-11,14,16,20,22,24-hexaoxa-2,4,6,9-tetraza-15λ5-phosphapentacyclo[16.5.1.02,10.03,8.019,23]tetracosa-3,5,7,9-tetraen-7-amine |
InChI |
InChI=1S/C16H22N5O8P/c1-16(2)28-10-8-6-26-30(22,23-3)25-5-4-24-15-20-9-12(17)18-7-19-13(9)21(15)14(27-8)11(10)29-16/h7-8,10-11,14H,4-6H2,1-3H3,(H2,17,18,19) |
InChIキー |
CWTWQHCGTODVAN-UHFFFAOYSA-N |
SMILES |
CC1(OC2C3COP(=O)(OCCOC4=NC5=C(N=CN=C5N4C(C2O1)O3)N)OC)C |
正規SMILES |
CC1(OC2C3COP(=O)(OCCOC4=NC5=C(N=CN=C5N4C(C2O1)O3)N)OC)C |
同義語 |
M-8-HEIAP methyl 8-(2''-hydroxyethoxy)-2',3'-O-isopropylideneadenosine-5',2''-phosphate methyl 8-(2''-hydroxyethoxy)-2',3'-O-isopropylideneadenosine-5',2''-phosphate, (Sp)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B25288.png)
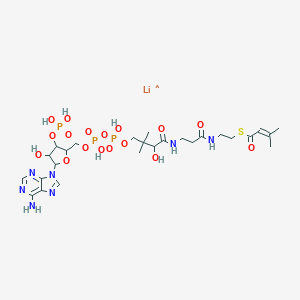
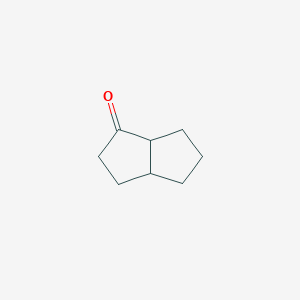
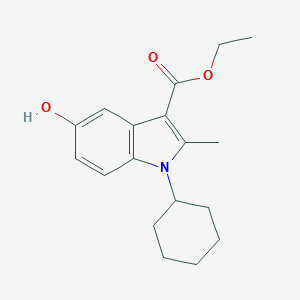
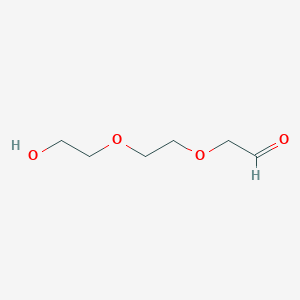
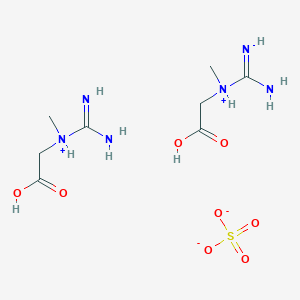
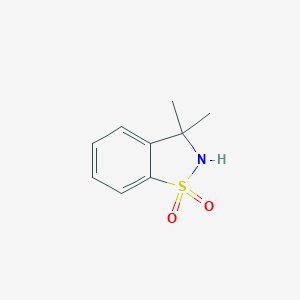
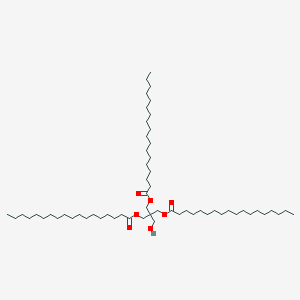
![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
